Cas no 1864059-14-2 (1-(2-fluorophenyl)-1-(oxan-4-yl)methanamine hydrochloride)

1-(2-フルオロフェニル)-1-(オキサン-4-イル)メタナミン塩酸塩は、有機合成化学において重要な中間体として利用される化合物です。フルオロフェニル基とテトラヒドロピラン骨格を有する構造的特徴から、医薬品開発や創薬研究におけるキーインターメディエートとしての応用が期待されます。特に、フッ素原子の導入により代謝安定性が向上し、生物学的利用能の改善が可能です。塩酸塩形態は結晶性が良好で取り扱いやすく、保管安定性に優れています。本化合物は中枢神経系標的化合物の合成前駆体としても有用であり、高い純度で供給可能な点が研究用途において重要な利点となります。

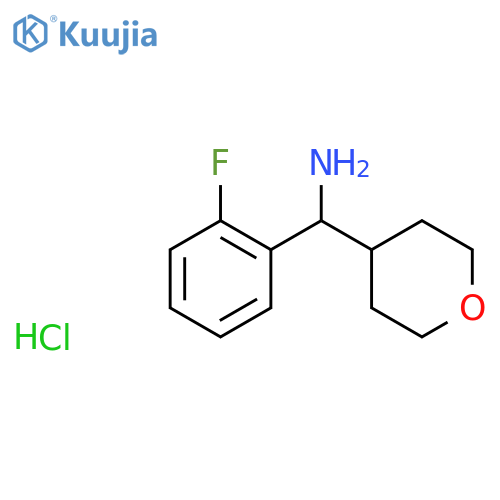

1864059-14-2 structure

商品名:1-(2-fluorophenyl)-1-(oxan-4-yl)methanamine hydrochloride

1-(2-fluorophenyl)-1-(oxan-4-yl)methanamine hydrochloride 化学的及び物理的性質

名前と識別子

-

- 1864059-14-2

- EN300-240914

- (2-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride

- (2-fluorophenyl)(oxan-4-yl)methanamine hydrochloride

- F2167-2164

- KS-9730

- (2-fluorophenyl)-(oxan-4-yl)methanamine;hydrochloride

- AKOS026747783

- 1-(2-fluorophenyl)-1-(oxan-4-yl)methanamine hydrochloride

-

- インチ: 1S/C12H16FNO.ClH/c13-11-4-2-1-3-10(11)12(14)9-5-7-15-8-6-9;/h1-4,9,12H,5-8,14H2;1H

- InChIKey: ATXYKRWYWXCBNP-UHFFFAOYSA-N

- ほほえんだ: Cl.FC1C=CC=CC=1C(C1CCOCC1)N

計算された属性

- せいみつぶんしりょう: 245.0982700g/mol

- どういたいしつりょう: 245.0982700g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 194

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 35.2Ų

1-(2-fluorophenyl)-1-(oxan-4-yl)methanamine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-240914-0.25g |

(2-fluorophenyl)(oxan-4-yl)methanamine hydrochloride |

1864059-14-2 | 95% | 0.25g |

$748.0 | 2024-06-19 | |

| Enamine | EN300-240914-5.0g |

(2-fluorophenyl)(oxan-4-yl)methanamine hydrochloride |

1864059-14-2 | 95% | 5.0g |

$2360.0 | 2024-06-19 | |

| Enamine | EN300-240914-10.0g |

(2-fluorophenyl)(oxan-4-yl)methanamine hydrochloride |

1864059-14-2 | 95% | 10.0g |

$3500.0 | 2024-06-19 | |

| TRC | F202301-500mg |

(2-fluorophenyl)(tetrahydro-2h-pyran-4-yl)methanamine hydrochloride |

1864059-14-2 | 500mg |

$ 570.00 | 2022-06-05 | ||

| Life Chemicals | F2167-2164-0.25g |

(2-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride |

1864059-14-2 | 95%+ | 0.25g |

$505.0 | 2023-09-06 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN11119-1-250MG |

1-(2-fluorophenyl)-1-(oxan-4-yl)methanamine hydrochloride |

1864059-14-2 | 95% | 250MG |

¥ 1,412.00 | 2023-04-14 | |

| Key Organics Ltd | KS-9730-250MG |

(2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride |

1864059-14-2 | >95% | 0.25 g |

£376.00 | 2023-07-11 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN11119-1-10G |

1-(2-fluorophenyl)-1-(oxan-4-yl)methanamine hydrochloride |

1864059-14-2 | 95% | 10g |

¥ 17,589.00 | 2023-04-14 | |

| Enamine | EN300-240914-0.05g |

(2-fluorophenyl)(oxan-4-yl)methanamine hydrochloride |

1864059-14-2 | 95% | 0.05g |

$683.0 | 2024-06-19 | |

| Enamine | EN300-240914-1.0g |

(2-fluorophenyl)(oxan-4-yl)methanamine hydrochloride |

1864059-14-2 | 95% | 1.0g |

$813.0 | 2024-06-19 |

1-(2-fluorophenyl)-1-(oxan-4-yl)methanamine hydrochloride 関連文献

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329

-

Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

5. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

1864059-14-2 (1-(2-fluorophenyl)-1-(oxan-4-yl)methanamine hydrochloride) 関連製品

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬